molecular formula C10H6Cl2 B020057 2,3-Dichloronaphthalene CAS No. 2050-75-1

2,3-Dichloronaphthalene

Cat. No.: B020057
CAS No.: 2050-75-1
M. Wt: 197.06 g/mol
InChI Key: SKGXUFZRYNGFJS-UHFFFAOYSA-N
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Description

2,3-Dichloronaphthalene is an organic compound belonging to the class of chlorinated naphthalenes. It is characterized by the presence of two chlorine atoms attached to the naphthalene ring at the 2 and 3 positions. This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloronaphthalene can be synthesized through the chlorination of naphthalene. One common method involves the use of phosphorus oxychloride as a chlorinating agent. The reaction is typically carried out at low temperatures (0-5°C) and involves refluxing for about 4 hours. The resulting product is then cooled, filtered, and recrystallized using dimethylformamide to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the chlorination of naphthalene in the presence of a catalyst, followed by purification steps to ensure the desired product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are typically used under acidic conditions.

Major Products:

Scientific Research Applications

2,3-Dichloronaphthalene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its specific positioning of chlorine atoms makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

2,3-dichloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGXUFZRYNGFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062140
Record name 2,3-Dichloronaphthalene
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Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-75-1
Record name 2,3-Dichloronaphthalene
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Record name Naphthalene, 2,3-dichloro-
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Record name Naphthalene, 2,3-dichloro-
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Record name 2,3-Dichloronaphthalene
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Record name 2,3-dichloronaphthalene
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Record name 2,3-Dichloronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 2,3-dichloronaphthalene?

A1: this compound (molecular formula: C10H6Cl2, molecular weight: 201.06 g/mol) is a chlorinated aromatic compound. While a full spectroscopic characterization is not available in the provided papers, single-crystal X-ray studies show that this compound, as well as its dibromo analog, crystallize in a herringbone pattern. []

Q2: How is this compound synthesized?

A2: this compound can be synthesized by the heterolytic chlorination of 1-phenylnaphthalene. This reaction yields 1-phenyl-r-1,c-2,t-3,t-4-tetrachlorotetralin, which upon alkaline dehydrochlorination produces this compound as the major product alongside a minor amount of its isomer, 1-phenyl-2,4-dichloronaphthalene. []

Q3: What is the significance of the herringbone pattern observed in this compound crystals?

A3: The herringbone pattern in this compound crystals creates a favorable environment for hosting single molecules like terrylene. This property makes these crystals valuable for optical single-molecule studies, enabling researchers to analyze the behavior and properties of individual molecules. [, ]

Q4: Can you elaborate on the use of this compound in single-molecule studies?

A4: Studies have shown that this compound crystals doped with trace amounts of terrylene exhibit unique spectral characteristics under cryogenic conditions. Specifically, a new “184 cm−1” line appears in the fluorescence excitation spectrum of single terrylene molecules at 5 K, which is absent in isolated terrylene. This observation highlights the influence of the this compound crystal lattice on the incorporated terrylene molecule, making it a valuable tool for studying molecule-environment interactions at the single-molecule level. [, ]

Q5: How is this compound employed in organic synthesis?

A5: this compound serves as a versatile building block in organic synthesis. It is a precursor to this compound-1,4-dione (dichlone), a compound with significant synthetic utility. For example, dichlone is utilized in the synthesis of complex benzoxazinophenothiazines, which have demonstrated antimicrobial properties. []

Q6: Are there any notable reactions involving this compound-1,4-dione (dichlone)?

A6: Yes, dichlone is a highly reactive compound. For instance, it readily undergoes a pseudo five-component reaction with isocyanides and dialkyl acetylenedicarboxylates, leading to the diastereoselective formation of dispiro[furan-2,1′-naphthalene-4′,2′′-furan] derivatives. These complex molecules hold potential for various applications in organic synthesis and medicinal chemistry. [, ]

Q7: Has the solubility of dichlone derivatives been investigated?

A7: Yes, the solubility of dichlone derivatives like 2-(benzylamino)-3-chloronaphthalene-1,4-dione and 2-chloro-3-(phenethylamino)naphthalene-1,4-dione has been studied in supercritical carbon dioxide. This is particularly relevant for pharmaceutical applications, where controlling solubility is crucial for drug delivery and formulation. []

Q8: Are there any studies exploring the potential applications of dichlone derivatives in dye-sensitized solar cells (DSSCs)?

A8: Yes, two thionaphthoquinone dyes, AMT (2-((thiophen-2-yl)methylamino)-3-chloro-naphthalene-1,4-dione) and AET (2-((thiophen-2-yl)ethylamino)-3-chloro-naphthalene-1,4-dione), synthesized from this compound-1,4-dione, have been investigated as potential photosensitizers in TiO2 and ZnO-based DSSCs. While the current efficiency of these DSSCs is low, the research provides valuable insights for further development in this area. []

Q9: Has this compound-1,4-dione been used for synthesizing biologically active compounds?

A9: Yes, this compound-1,4-dione serves as a starting material for the synthesis of various bioactive compounds. For example, it has been used to create derivatives of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid. These derivatives exhibited promising results in molecular docking studies, antioxidant assays, and cytotoxicity against the HeLa cancer cell line. []

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